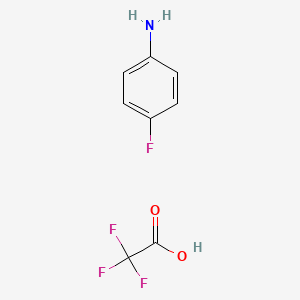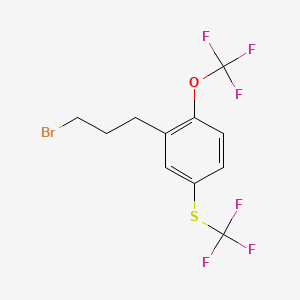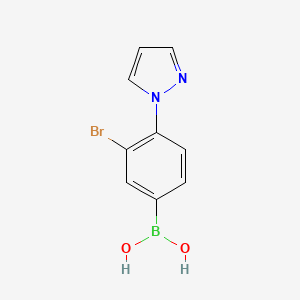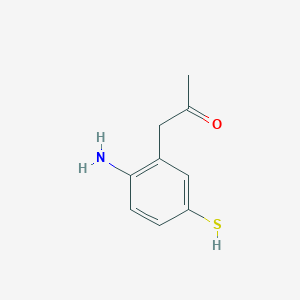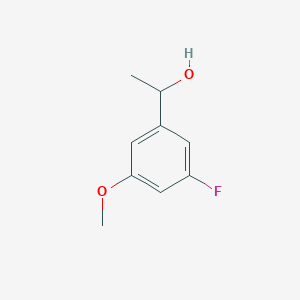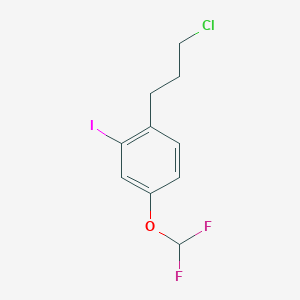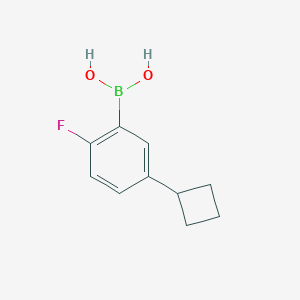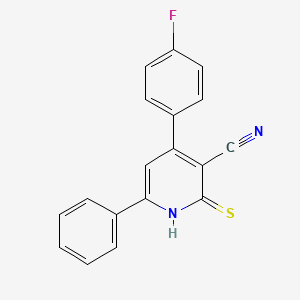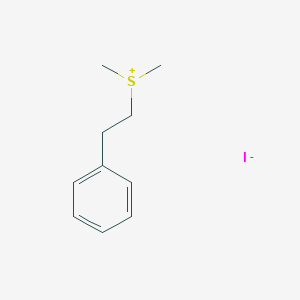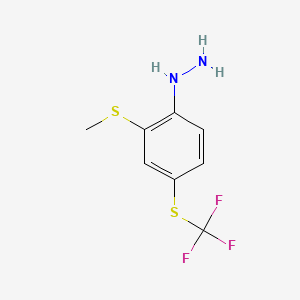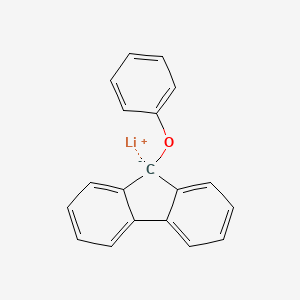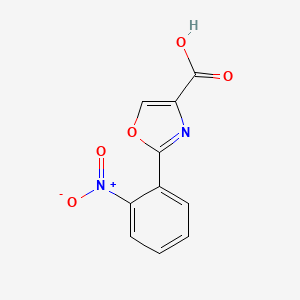
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group at the fourth position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid typically involves the nitration of phenylacetic acid followed by cyclization to form the oxazole ring. One common method includes the reaction of 2-nitrophenylacetic acid with a suitable reagent to induce cyclization and form the oxazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Reduction: Reduction of the nitro group forms 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid.
Substitution: Halogenation of the phenyl ring forms halogenated derivatives of the compound.
Applications De Recherche Scientifique
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Nitrophenyl)-oxazole-4-carboxylic acid
- 2-(4-Nitrophenyl)-oxazole-4-carboxylic acid
- 2-(2-Nitrophenyl)-thiazole-4-carboxylic acid
Uniqueness
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The presence of the oxazole ring also imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H6N2O5 |
|---|---|
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)7-5-17-9(11-7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) |
Clé InChI |
YIHZXVATKVZYOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


